molecular formula C18H14ClFO3 B11154180 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11154180
M. Wt: 332.8 g/mol
InChI Key: UNIYVBHWKBBWEQ-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2-chloro-6-fluorobenzyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylchromen-2-one and 2-chloro-6-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The 2-chloro-6-fluorobenzyl chloride reacts with the hydroxyl group of 3,4-dimethylchromen-2-one, resulting in the formation of the desired product through an etherification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the replacement of chloro or fluoro groups with other functional groups.

Scientific Research Applications

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one lies in its specific substitution pattern and the presence of both chloro and fluoro groups

Biological Activity

7-[(2-chloro-6-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound within the chromen-2-one class, notable for its diverse pharmacological properties. This compound features a unique substitution pattern that enhances its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzopyrone framework with specific substitutions at the 7-position and the 3 and 4 positions. The presence of chlorine and fluorine atoms in the benzyl group contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H17ClF O3
Molecular Weight348.79 g/mol
SolubilitySoluble in organic solvents

1. Antioxidant Activity

Preliminary studies indicate that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory pathways.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways:

  • Cholinesterase Inhibition : It showed promising results as a cholinesterase inhibitor, which is relevant for Alzheimer’s disease treatment.
  • Tyrosinase Inhibition : The compound was also tested as a tyrosinase inhibitor, indicating potential applications in skin depigmentation therapies.

Case Studies

Several studies have explored the biological activity of chromen-2-one derivatives similar to this compound:

  • Cholinesterase Inhibition Study :
    • A series of 7-substituted coumarin derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. The results indicated that compounds with similar structural features could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), supporting the potential of this compound in treating neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • A study on related compounds demonstrated significant inhibition of inflammatory markers in animal models of arthritis, suggesting that the structural characteristics of chromen-2-one derivatives contribute to their anti-inflammatory efficacy .

The exact mechanisms underlying the biological activities of this compound involve interactions with various enzymes and receptors, influencing signaling pathways critical for cellular function and homeostasis. Further research is required to elucidate these mechanisms fully.

Properties

Molecular Formula

C18H14ClFO3

Molecular Weight

332.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C18H14ClFO3/c1-10-11(2)18(21)23-17-8-12(6-7-13(10)17)22-9-14-15(19)4-3-5-16(14)20/h3-8H,9H2,1-2H3

InChI Key

UNIYVBHWKBBWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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